3-Methylthieno[3,2-b]pyridin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylthieno[3,2-b]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-4-11-8-6(9)2-3-10-7(5)8/h2-4H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIOLVZSRQVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C(C=CN=C12)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Studies of 3 Methylthieno 3,2 B Pyridin 7 Amine Derivatives
Functional Group Transformations on the Thieno[3,2-b]pyridine (B153574) Core
The fused ring system of thieno[3,2-b]pyridine offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can target the sulfur atom of the thiophene (B33073) ring or the carbon atoms of either the thiophene or pyridine (B92270) rings.
The sulfur atom in the thiophene ring of thienopyridines is susceptible to oxidation. Selective oxidation with various reagents provides an effective pathway for functionalizing the bicyclic core. ias.ac.in This process can yield the corresponding S-oxides (sulfoxides) or, under more stringent conditions, S,S-dioxides (sulfones). ias.ac.in These transformations alter the electronic properties and steric profile of the molecule, which can be useful for modulating biological activity.
In addition to the sulfur atom, the nitrogen atom of the pyridine ring can also be oxidized to form the corresponding N-oxide. ias.ac.in This modification significantly alters the reactivity of the pyridine ring, making it more amenable to both electrophilic and nucleophilic substitution reactions. researchgate.net
A notable reduction reaction involving the thiophene ring is desulfurization, which can be achieved using reagents like Raney Nickel. wikipedia.orgmasterorganicchemistry.com This process involves the hydrogenolysis of the carbon-sulfur bonds. organicreactions.org The reaction of a thiophene ring with Raney Nickel typically results in the complete removal of the sulfur atom and saturation of the corresponding carbon atoms, effectively converting the thiophene ring into a saturated alkyl chain. wikipedia.orgmasterorganicchemistry.com This transformation drastically alters the structure of the original heterocyclic system.
Electrophilic aromatic substitution on the thieno[3,2-b]pyridine nucleus is dictated by the competing nature of the two rings. The pyridine ring is electron-deficient and generally undergoes electrophilic substitution only under vigorous conditions, with substitution occurring at the C-5 position (meta to the nitrogen). youtube.comquora.com
In contrast, the thiophene ring is electron-rich and the preferred site for electrophilic attack. In the case of 3-Methylthieno[3,2-b]pyridin-7-amine, the C-3 methyl group and the C-7 amino group both activate the ring system. However, the thiophene ring's inherent reactivity makes it the more likely site of substitution. Electrophilic attack is predicted to occur at the C-2 position, which is ortho to the activating methyl group. Indeed, studies on the related 3-aminothieno[2,3-b]pyridine system have shown that electrophilic chlorination occurs at the C-2 position of the thiophene ring. acs.org
Direct nucleophilic aromatic substitution of hydrogen on the thieno[3,2-b]pyridine core is uncommon. Such reactions typically require the presence of a good leaving group, such as a halogen, on the ring. abertay.ac.uk The pyridine moiety is more susceptible to nucleophilic attack than the thiophene ring, particularly at positions C-5 and C-7 (ortho and para to the ring nitrogen). For instance, chloro-substituted thienopyrimidines (a related class) have been shown to undergo nucleophilic substitution where the chlorine is displaced by an amine. nih.govnih.gov
In this compound, the amino group at C-7 is a poor leaving group. However, it can be converted into a highly effective diazonio group (-N₂⁺) through reaction with reagents like tert-butyl nitrite (B80452) (t-BuONO) in the presence of a copper salt. nih.gov This in situ-generated diazonium salt can then be displaced by a wide range of nucleophiles, providing a versatile method for introducing new functional groups at the C-7 position.
Reactions Involving the 7-Amine Functionality
The 7-amino group is a key functional handle for derivatization, behaving as a typical aromatic amine. It readily participates in reactions such as alkylation and acylation, enabling the synthesis of a wide array of derivatives with modified properties.
The nucleophilic nitrogen of the 7-amino group can be readily acylated by reacting it with acylating agents like acyl chlorides or anhydrides. For example, the amino group on related thieno[2,3-b]pyridine (B153569) systems has been acylated using chloroacetyl chloride. wikipedia.org Similarly, N-acylation has been demonstrated on N-benzylthieno[3,2-d]pyrimidines using reagents like 4-methylbenzoyl chloride in the presence of a base such as pyridine. mdpi.com
Furthermore, the amino group can undergo N-arylation reactions. A notable example is the palladium-catalyzed Buchwald-Hartwig C-N coupling, which has been used to couple methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with various bromonitrobenzenes. lehigh.edu This reaction forms a new carbon-nitrogen bond between the amine and an aryl group, yielding N-aryl derivatives.
Table 1: Examples of Acylation and Arylation of the Thienopyridine Amino Group Note: The following are examples from closely related thienopyridine systems that demonstrate the typical reactivity of the amino group.
| Starting Material | Reagent | Reaction Type | Product | Ref |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Chloroacetyl chloride | Acylation | 3-(Chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides | wikipedia.org |
| N-benzylthieno[3,2-d]pyrimidin-2-amine | 4-Methylbenzoyl chloride, Pyridine | Acylation | 2-[N-(4-Methylbenzoyl)-N-benzylamino]thieno[3,2-d]pyrimidine | mdpi.com |
| Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | Bromonitrobenzenes, Pd-catalyst | N-Arylation (Buchwald-Hartwig) | Methyl 3-[(nitrophenyl)amino]thieno[3,2-b]pyridine-2-carboxylates | lehigh.edu |
Amide Coupling Reactions for Substituted Amides
The formation of substituted amides from this compound and its derivatives is a crucial transformation for introducing a wide array of functional groups and for the synthesis of biologically active molecules. luxembourg-bio.comnih.govnih.gov This is often achieved through amide coupling reactions, a cornerstone of organic synthesis. luxembourg-bio.comnih.gov These reactions typically involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com
A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and potential drawbacks. luxembourg-bio.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then readily attacked by the amine to furnish the desired amide. luxembourg-bio.com To minimize side reactions and epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU). luxembourg-bio.com
The choice of solvent and base is also critical for the success of these reactions. nih.gov Solvents like tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF) are frequently used. nih.govnih.gov The selection of a suitable base, such as triethylamine (B128534) or diisopropylethylamine, is important to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine. nih.gov
Recent advancements have focused on developing more efficient and environmentally benign coupling methods. unimi.it This includes the use of catalytic methods and exploring alternative activation strategies to minimize waste and improve atom economy. unimi.itnih.gov For instance, some methods proceed via the in situ generation of acyl chlorides from aldehydes, which then react with amines. unimi.it
The reactivity of the 7-amino group on the thieno[3,2-b]pyridine scaffold can be influenced by the electronic nature of the heterocyclic core and the presence of other substituents. For example, the synthesis of 5-bromo-thieno[2,3-b]pyridines bearing amide groups at the 2-position has been reported in the development of Pim-1 kinase inhibitors. nih.gov
Table 1: Examples of Amide Coupling Reactions with Aminopyridine Derivatives
| Amine Derivative | Carboxylic Acid | Coupling Reagent | Base | Solvent | Product | Yield (%) | Reference |
| 2-Aminopyridine N-oxide | Acetic Acid | Not specified | Not specified | Not specified | N-(Pyridin-2-yl)acetamide | High | researchgate.net |
| Primary Amines | Tolyl Hydrazonyl Bromide | Not specified | Triethylamine | Acetonitrile | Amides (3a-3g) | Excellent | nih.gov |
| Secondary Amines | Tolyl Hydrazonyl Bromide | Not specified | Triethylamine | Acetonitrile | Amides (3h-3m) | 42-89 | nih.gov |
| 2-Aminopyridine | Aldehydes | Copper Catalyst | Not specified | Not specified | Amides | High | researchgate.net |
Skeletal Rearrangements and Cycloaddition Reactions
The thieno[3,2-b]pyridine core is a versatile scaffold that can undergo various skeletal rearrangements and cycloaddition reactions to generate novel and complex heterocyclic systems. These reactions are powerful tools for expanding the chemical space around this privileged structure.
Intramolecular Diels-Alder Reactions for Fused Scaffolds
The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic strategy for the construction of polycyclic systems. khanacademy.orgmasterorganicchemistry.com In this reaction, a diene and a dienophile are present within the same molecule, leading to the formation of a new six-membered ring. khanacademy.orgmasterorganicchemistry.com The feasibility and outcome of the IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile, with tethers of three or four atoms generally being optimal for forming five- or six-membered rings fused to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com
In the context of thieno[3,2-b]pyridine derivatives, an appropriately substituted precursor containing both a diene and a dienophile can undergo an IMDA reaction to create intricate, fused scaffolds. For example, a derivative with an alkenyl side chain could potentially react with the diene character of the thiophene or pyridine ring, although specific examples for the this compound core are not extensively documented in the provided search results. The general principles of IMDA reactions suggest that such transformations are plausible and would lead to structurally diverse molecules. khanacademy.orgacs.org The stereochemistry of the newly formed rings is controlled by the geometry of the diene and the dienophile in the starting material. masterorganicchemistry.com
[3+2] Cycloaddition Reactions for Heterocyclic Systems
[3+2] cycloaddition reactions are a highly efficient method for the construction of five-membered heterocyclic rings. nih.govuchicago.eduresearchgate.net These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). uchicago.edu A wide variety of 1,3-dipoles, such as azides, nitrones, and azomethine ylides, can be employed, leading to a diverse range of heterocyclic products. uchicago.edunih.gov
For derivatives of this compound, the amino group or other functionalities could be elaborated to introduce a 1,3-dipole or a dipolarophile. For instance, the amino group could be converted into an azide (B81097), which could then undergo a [3+2] cycloaddition with an alkyne or alkene to form a triazole ring. Alternatively, the thieno[3,2-b]pyridine scaffold itself could act as the dipolarophile. The regioselectivity of these reactions, which determines the orientation of the dipole and dipolarophile in the product, is governed by electronic and steric factors. nih.gov These reactions are valuable for synthesizing complex polycyclic systems containing the thieno[3,2-b]pyridine core. nih.govnih.gov
Table 2: Overview of Cycloaddition Reactions
| Reaction Type | Reactants | Product | Key Features | Reference |
| Intramolecular Diels-Alder | Molecule with both diene and dienophile | Fused bicyclic system | Forms six-membered rings; stereospecific. | khanacademy.orgmasterorganicchemistry.com |
| [3+2] Cycloaddition | 1,3-dipole and a dipolarophile | Five-membered heterocycle | High atom economy; regio- and stereoselective. | nih.govuchicago.eduresearchgate.net |
| Photo [2+2] Cycloaddition | Two alkene-containing molecules (one conjugated) | Cyclobutane ring | Promoted by light; forms strained rings. | libretexts.org |
| Ketene [2+2] Cycloaddition | Ketene and an alkene (ketenophile) | Cyclobutanone ring | Thermal reaction; regioselective. | libretexts.org |
Investigations into Unusual Reaction Pathways (e.g., Oxidative Dimerization)
Beyond conventional reactivity, the thieno[3,2-b]pyridine scaffold can participate in unusual reaction pathways, leading to novel molecular architectures. One such transformation is oxidative dimerization. An interesting example of this is the regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov This reaction proceeds through an oxidative dimerization mechanism, resulting in the formation of complex polyheterocyclic structures. nih.gov
The mechanism of this dimerization is proposed to involve the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds, without the involvement of the pyridine nitrogen or sulfur atoms in the oxidation. nih.gov The specific products formed can be dependent on the reaction conditions, such as the solvent used. nih.gov This type of unexpected reactivity highlights the potential for discovering new transformations and generating structurally unique compounds from the thieno[3,2-b]pyridine core. Such novel structures could possess interesting biological activities, as demonstrated by in silico experiments suggesting that the resulting dimers may be promising candidates as inhibitors of acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src). nih.gov
Computational and Theoretical Investigations of Thieno 3,2 B Pyridin 7 Amine Systems
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical methods are fundamental to predicting the intrinsic properties of molecular systems. For thieno[3,2-b]pyridine (B153574) derivatives, these studies provide deep insights into the electronic characteristics that govern their biological activity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to analyze thienopyridine derivatives. nih.govresearchgate.net Methods like B3LYP, often paired with basis sets like 6-311++G(d,p), are used to perform these calculations, providing a balance of accuracy and computational efficiency for studying aza-heterocycles. researchgate.net
A primary step in computational analysis is geometry optimization, which determines the most stable three-dimensional conformation of a molecule—the structure with the lowest potential energy. researchgate.net For 3-Methylthieno[3,2-b]pyridin-7-amine, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. These calculations yield key structural parameters like bond lengths, bond angles, and dihedral angles. While specific experimental data for the title compound is not available, theoretical calculations provide reliable predictions of these parameters. researchgate.net
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C-S (Thiophene Ring) | ~1.75 Å |
| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |
| Bond Length | C7-NH2 | ~1.38 Å |
| Bond Angle | C-S-C (Thiophene Ring) | ~92° |
| Bond Angle | C-N-C (Pyridine Ring) | ~117° |
| Dihedral Angle | C2-C3-C(Methyl)-H | ~180° |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
In thieno[3,2-b]pyridine systems, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring and the amino substituent, while the LUMO is often localized on the pyridine (B92270) ring. researchgate.net This separation of orbitals facilitates intramolecular charge transfer upon electronic excitation. researchgate.net DFT calculations can precisely determine the energies of these orbitals.
| Molecular Orbital | Calculated Energy (eV) | Significance |
|---|---|---|
| HOMO | -5.8 | Electron-donating capacity, site of electrophilic attack |
| LUMO | -1.2 | Electron-accepting capacity, site of nucleophilic attack |
| Energy Gap (Eg) | 4.6 | Indicator of chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. researchgate.netlibretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or substrates. doaj.org In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with high electron density, such as those around electronegative atoms (e.g., nitrogen, oxygen) and are susceptible to electrophilic attack. Regions of positive potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would show a significant negative potential around the nitrogen atom of the pyridine ring and the amino group, identifying these as key sites for hydrogen bonding and other intermolecular interactions. researchgate.netdoaj.org The hydrogen atoms of the amino group would exhibit positive potential.
Theoretical Chemistry Methods for Molecular Property Prediction
Beyond DFT, a range of theoretical methods can predict various molecular properties. nih.gov For instance, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. researchgate.net Calculations can also predict other properties like infrared spectra and NMR chemical shifts, which can be compared with experimental data to validate the computed structures. researchgate.net
Furthermore, global reactivity descriptors, derived from HOMO and LUMO energies, can quantify aspects of molecular reactivity. researchgate.net These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These calculated parameters help in building a comprehensive understanding of the molecule's behavior in a chemical or biological environment. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the thieno[3,2-b]pyridine scaffold, SAR studies have been crucial in developing potent kinase inhibitors and anticancer agents. bohrium.commdpi.comnih.gov By systematically modifying substituents at different positions on the thienopyridine core and observing the resulting changes in activity, researchers can identify key structural motifs required for a desired biological effect. mdpi.com For example, studies on related scaffolds have shown that substitutions on the pyridine ring can significantly impact activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical relationship between the chemical structures and biological activities. acs.org In QSAR, computational methods are used to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors are then correlated with experimental activity data using statistical methods to build a predictive model. Such models allow for the virtual screening of new, un-synthesized compounds and the prioritization of candidates with the highest predicted activity, thereby accelerating the drug discovery process. acs.orgmdpi.com The thieno[3,2-b]pyridine scaffold has been a subject of such studies, particularly in the development of inhibitors for targets like protein kinases and Enoyl-ACP reductase. researchgate.netnih.gov
3D-QSAR Methodologies (CoMFA, CoMSIA) for Thienopyridine Analogues
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design for identifying the key structural features of a series of compounds that are critical for their biological activity. nih.gov Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) quantitatively correlate the 3D properties of molecules with their observed biological activities to create predictive models. hmdb.caresearchgate.net These models generate contour maps that visualize favorable and unfavorable regions for specific properties, guiding the design of new, more potent analogues. researchgate.net
CoMFA calculates steric and electrostatic interaction fields around a set of aligned molecules, while CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. hmdb.camdpi.com The data is then analyzed using partial least squares (PLS) regression to build a model. nih.gov The predictive power of these models is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net
While specific 3D-QSAR studies on this compound were not found, extensive research on analogous thienopyrimidine and thienopyridine systems demonstrates the utility of this approach. For instance, a 3D-QSAR study on a series of thieno-pyrimidine derivatives as inhibitors of triple-negative breast cancer yielded statistically significant CoMFA and CoMSIA models. nih.gov Similarly, CoMFA and CoMSIA models were developed for thieno[2,3-d]pyrimidin-4(3H)-ones to understand their antihistaminic (H1) activity. researchgate.net
Table 1: Representative Statistical Results from 3D-QSAR Studies on Thienopyrimidine Analogues
| Model | q² | r² | r²pred | Steric Contribution | Electrostatic Contribution | Hydrophobic Contribution | H-bond Donor Contribution | H-bond Acceptor Contribution | Reference |
| CoMFA | 0.818 | 0.917 | - | - | - | - | - | - | nih.gov |
| CoMSIA | 0.801 | 0.897 | 0.762 | 29.5% | 29.8% | 29.8% | 6.5% | 4.4% | nih.gov |
| CoMFA | 0.514 | 0.925 | - | Influential | Influential | - | - | - | researchgate.net |
| CoMSIA | 0.541 | 0.862 | - | Influential | Influential | Influential | - | Influential | researchgate.net |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²pred: Predictive correlation coefficient for the test set.
Computational Modeling and Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. For thienopyridine derivatives, docking studies have been employed to elucidate their interactions with various biological targets implicated in cancer and other diseases.
The general procedure involves preparing the 3D structures of both the ligand and the receptor. youtube.com The ligand is then placed into the receptor's binding site, and its conformational and orientational space is explored to find the pose with the most favorable binding energy or score.
Studies on various thienopyridine scaffolds have revealed key interactions with several protein kinases and other enzymes. For example, docking of cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives into the active sites of VEGFR-2 and HER-2 revealed that their potent inhibitory activity stemmed from interactions with critical amino acid residues like Cys1045, Asp1046, and Glu885 in VEGFR-2. In another study, thieno[2,3-b]pyridine (B153569) derivatives were docked into the mammalian PI-PLC-δ₁ crystal structure to rationalize their anti-proliferative activity. youtube.com Similarly, docking studies of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives were performed to understand their potency as nicotinate (B505614) mononucleotide adenylyltransferase inhibitors. These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of thienopyridine ligands to their respective protein targets.
Mechanistic Studies of Thienopyridine Formation and Reactions
The synthesis of the thieno[3,2-b]pyridine core, a key structural component of many biologically active compounds, can be achieved through several strategic approaches. researchgate.net Mechanistic studies are often embedded within synthetic reports, which describe the sequence of reactions and propose pathways for bond formation.
A common strategy involves the construction of the thiophene ring onto a pre-existing, suitably functionalized pyridine ring. For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been accomplished starting from a brominated thieno[3,2-b]pyridine precursor, which then undergoes a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the 3-position. mdpi.com
Another major pathway involves building the pyridine ring onto a thiophene precursor. This approach is exemplified by the Gewald reaction, a multicomponent reaction that can be adapted to form substituted aminothiophenes, which are then cyclized to form the fused pyridine ring. Variations of this include the reaction of 2-aminothiophenes with dicarbonyl compounds, leading to regioselective cyclocondensation. researchgate.net
The formation of related thieno[3,2-d]pyridazinones, for example, involved the Vilsmeier-Haack reaction on an ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate, followed by further cyclization steps. These synthetic routes often involve key mechanistic steps such as nucleophilic substitution, condensation, metal-catalyzed cross-coupling, and intramolecular cyclization (e.g., Thorpe-Ziegler reaction). researchgate.net
Tautomerism and Conformational Analysis of Thienopyridine Derivatives
The biological activity and physicochemical properties of heterocyclic compounds are heavily influenced by their conformational preferences and potential for tautomerism.
Conformational Analysis: The thieno[3,2-b]pyridine ring system is an aromatic, bicyclic heterocycle and is fundamentally planar. hmdb.ca This planarity has significant consequences for intermolecular interactions. Studies on related thieno[2,3-b]pyridines have shown that the planar structure facilitates strong intermolecular forces, including hydrogen bonds and π-stacking interactions. youtube.com While these interactions can be favorable for binding to a planar receptor site, they can also lead to tight crystal packing, which often results in high melting points and poor aqueous solubility. youtube.com The introduction of substituents, such as the 3-methyl group in this compound, can modulate this planarity and the resulting intermolecular forces. Conformational analysis of substituted thienopyrimidines has shown that locking the conformation of flexible side chains can be a key strategy to identify the biologically active geometry. nih.gov
Tautomerism: The 7-amino group on the thieno[3,2-b]pyridine ring introduces the possibility of amino-imino tautomerism. The compound can exist in the aromatic 7-amino form or the non-aromatic 7-imino tautomer, where the exocyclic nitrogen is double-bonded to the ring and a proton has shifted to the ring nitrogen. Theoretical studies on related aminothiazoles and other amino-substituted heterocycles have shown that while both forms can exist, the amino tautomer is generally more stable in the gas phase and in solution, thus being the predominant species. researchgate.net However, the equilibrium can be influenced by substitution patterns and the solvent environment. For this compound, the amino form is expected to be significantly favored due to the preservation of the aromaticity of the pyridine ring, which would be lost in the imino form.
Applications of 3 Methylthieno 3,2 B Pyridin 7 Amine As a Synthetic Scaffold
Utilization in the Design of Novel Heterocyclic Systems
The reactive nature of the 7-amino group on the pyridine (B92270) ring of 3-Methylthieno[3,2-b]pyridin-7-amine makes it an ideal starting point for the construction of novel fused and polyfunctionalized heterocyclic systems. This reactivity is frequently exploited in cyclocondensation and multicomponent reactions to generate molecular diversity.
The primary amino group of aminothienopyridines is a key functionality for annulating additional rings onto the core scaffold, leading to the formation of polycyclic heteroaromatic systems. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides, an isomeric analogue of the title compound, are common precursors for synthesizing tricyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine systems. nih.gov These reactions typically involve treating the aminothienopyridine with one-carbon electrophilic reagents, which results in the formation of a new pyrimidine ring fused to the thienopyridine core. researchgate.net
By analogy, this compound can serve as a precursor for a variety of fused systems. Reaction with appropriate bifunctional reagents can lead to the formation of novel pyridothienopyrimidines or other related polycyclic structures. The general strategy involves the condensation of the amino group with reagents that can subsequently cyclize to form a new ring, expanding the heterocyclic framework. The functionalization of substituents and the addition of new rings to the thienopyridine core are established methods to enhance and broaden the biological applications of the resulting compounds. nih.gov
Table 1: Examples of Fused Heterocyclic Systems Derived from Aminothienopyridine Scaffolds
| Precursor Scaffold | Reagent(s) | Fused System Formed | Reference |
|---|---|---|---|
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Acetone / TsOH | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-one | researchgate.net |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Carbon Disulfide, Phenyl Isothiocyanate, etc. | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives | researchgate.net |
| 7-Aminothieno[2,3-b]pyrazine-6-carbonitrile | N,N-dimethylacetimidamide / AlCl₃ | Pyrazino-thieno[3,2-d]pyrimidine | mdpi.com |
| 3-Aminothieno[3,2-b]pyridine-2-carbonitrile | N,N-dimethylacetimidamide / AlCl₃ | Pyrido-thieno[3,2-d]pyrimidine | mdpi.com |
The 7-amino group not only facilitates ring fusion but also acts as a site for introducing various functional groups, leading to polyfunctionalized nitrogen heterocyclic scaffolds. Synthetic strategies often involve the condensation of aminothienopyridines with dicarbonyl compounds or their equivalents to build new pyridine or pyrimidine rings. researchgate.net These methods, such as the Hantzsch and Bohlmann-Rahtz pyridine syntheses, can be adapted to construct complex systems where the initial aminothienopyridine becomes a decorated subunit within a larger molecule. acsgcipr.org The fusion of heterocyclic rings often results in rigid, planar structures that can interact more efficiently with biological targets, making them valuable in pharmaceutical development. ias.ac.in
Role in Building Complex Molecular Architectures
Beyond ring annulation, this compound is a valuable building block for assembling intricate molecular architectures, including those inspired by natural products and designed for specific therapeutic functions like prodrugs.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. acsgcipr.orgnih.gov The amino group in this compound makes it an excellent candidate for participation in MCRs. For example, variations of the Ugi or Groebke-Blackburn-Bienaymé reactions, which utilize an amine, a carbonyl compound, and an isocyanide or cyanide, can be employed to generate highly substituted and diverse scaffolds. unisi.it
While direct synthesis of natural alkaloids using a thienopyridine core is not extensively documented, the principles of MCRs allow for the rapid assembly of molecular diversity. beilstein-journals.org By incorporating this compound into an MCR, it is possible to synthesize complex structures that may serve as subunits or analogues of alkaloids, providing a pathway to novel compounds with potential biological activity.
Prodrug design is a strategy used to overcome undesirable pharmaceutical properties of an active drug, such as poor solubility or rapid metabolism. The amino group of this compound is a prime target for chemical modification to create a prodrug. Thienopyridines are a well-known class of prodrugs themselves, with notable examples like clopidogrel and prasugrel used in antiplatelet therapy. mdpi.com These drugs are metabolized in vivo to their active forms.
Following this principle, the 7-amino group can be temporarily masked with a promoiety. This modification can enhance properties like membrane permeability or target specificity. For example, linking amino acids to the core structure can create prodrugs that are recognized by specific transporters or enzymes. mdpi.comnih.gov A series of amino acid prodrugs based on a tetrahydrothienopyridine scaffold were synthesized to improve antiplatelet activity, demonstrating the viability of this approach within the thienopyridine class. mdpi.comnih.gov Similarly, pyrazolo[3,4-d]pyrimidines, which are also nitrogen-rich heterocyclic kinase inhibitors, have been successfully converted into more soluble prodrugs by derivatizing a secondary amine, highlighting a general strategy applicable to this compound. unisi.it
Development of Chemical Probes and Modulators for Biological Research
The thieno[3,2-b]pyridine (B153574) scaffold is recognized as an attractive core for developing highly selective inhibitors and modulators of biological targets, particularly protein kinases. nih.gov These molecules can be used as chemical probes to study cellular processes and validate new therapeutic targets.
Derivatives of 7-aminothieno[3,2-b]pyridine have been investigated as potent inhibitors of several protein kinases implicated in cancer and other diseases. For example, substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines were identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. mdpi.com Other derivatives have shown inhibitory activity against the non-receptor tyrosine kinase Src. mdpi.com
The thieno[3,2-b]pyridine core serves as a template for ATP-competitive inhibitors that can be modified to achieve high selectivity. nih.gov By systematically modifying the substituents around the central scaffold, researchers have developed highly selective inhibitors for underexplored kinases like Haspin. nih.gov One such compound, MU1920, was identified as a quality chemical probe suitable for in vivo applications. nih.gov The 7-amino group of this compound provides a convenient attachment point for the diverse side chains necessary to achieve potent and selective interactions with the target protein, making it a valuable starting material for the development of novel chemical probes.
Table 2: Thienopyridine-Based Kinase Inhibitors and Their Targets
| Thienopyridine Scaffold | Target Kinase(s) | Biological Application | Reference |
|---|---|---|---|
| 7-(Indol-5-yl)aminothieno[3,2-b]pyridines | VEGFR-2 | Anti-angiogenesis | mdpi.com |
| 2-Heteroaryl-7-aminothieno[3,2-b]pyridines | Src | Cancer, Osteoporosis | mdpi.com |
| 7-Arylethers of thieno[3,2-b]pyridine | VEGFR-2, c-Met | Anti-angiogenesis | mdpi.com |
| Substituted thieno[3,2-b]pyridines | Haspin, CDKLs | Chemical Probe for Mitosis Research | nih.gov |
| 3,6-Diaminothieno[2,3-b]pyridines | PfGSK-3, Hsp90, B-Raf | Anti-malarial, Anticancer | nih.gov |
Scaffolds for Enzyme Inhibitor Development
The thieno[3,2-b]pyridine core is a highly effective template for the design of potent and selective enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.
Derivatives built upon the thieno[3,2-b]pyridine framework have been shown to inhibit a variety of kinases. For instance, substituted 7-aminothieno[3,2-b]pyridines have been developed as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth. mdpi.comnih.gov Other modifications to the scaffold have yielded inhibitors of the non-receptor tyrosine kinase Src and the receptor tyrosine kinase c-Met, both of which are also implicated in cancer progression and angiogenesis. mdpi.comnih.gov
More recent research has identified the thieno[3,2-b]pyridine scaffold as a basis for developing highly selective inhibitors for underexplored protein kinases. nih.gov The weak interaction of the core structure with the kinase hinge region allows for different binding modes, leading to high kinome-wide selectivity. nih.gov This has been demonstrated in the development of selective inhibitors for the kinase Haspin and for Cyclin-Dependent Kinase-Like (CDKL) proteins. nih.gov The versatility of this scaffold provides a template for ATP-competitive inhibitors that are not strictly ATP-mimetic, instead anchoring at the kinase's back pocket. nih.gov
Beyond kinases, derivatives of the related thienopyridine scaffold have been designed to target other enzyme classes. For example, thieno[3,2-b]pyridinone derivatives have been synthesized that show potent activity against Mycobacterium tuberculosis by targeting the Enoyl-Acyl Carrier Protein (ACP) reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.
| Enzyme Target | Derivative Class | Therapeutic Area |
|---|---|---|
| VEGFR-2 | Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines | Cancer (Anti-angiogenesis) |
| Src | 2-Heteroaryl substituted 7-aminothieno[3,2-b]pyridines | Cancer, Osteoporosis |
| c-Met | Substituted 7-arylethers of thieno[3,2-b]pyridine | Cancer (Anti-angiogenesis) |
| Haspin | Substituted thieno[3,2-b]pyridines (e.g., MU1920) | Cancer |
| CDKLs | Substituted thieno[3,2-b]pyridines | Cancer |
| Enoyl-ACP Reductase (InhA) | Thieno[3,2-b]pyridinone derivatives | Tuberculosis |
Frameworks for Compounds Affecting Cellular Pathways
The structural versatility of the this compound scaffold allows for its use as a framework to create compounds that modulate critical cellular pathways, particularly those involved in cancer cell proliferation and survival. By systematically modifying the core structure, researchers can develop derivatives that interfere with specific signaling cascades.
One of the key cellular processes targeted by thieno[3,2-b]pyridine derivatives is the cell cycle. Certain methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives have been shown to significantly decrease the number of viable cancer cells and inhibit cellular proliferation. mdpi.com These effects are often linked to interference with cell cycle progression. For example, specific compounds have been observed to cause an increase in the proportion of cells in the G0/G1 phase, indicating a cell cycle arrest at this checkpoint. mdpi.com The related thieno[2,3-b]pyridine (B153569) scaffold has also yielded compounds that promote arrest at the G2/M phase of the cell cycle.
Another critical pathway affected by these compounds is apoptosis, or programmed cell death. Thieno[2,3-b]pyridine derivatives have been demonstrated to induce apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells. nih.gov This is often confirmed by observing an increase in the activity of caspases, such as caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic cascade.
Furthermore, as mentioned previously, the ability of thieno[3,2-b]pyridine derivatives to inhibit kinases like VEGFR-2 directly impacts cellular pathways controlling angiogenesis. mdpi.comnih.gov By blocking these signaling pathways, the compounds can inhibit endothelial cell proliferation and the formation of new blood vessels, thereby cutting off the nutrient supply to tumors. mdpi.com
Exploration of Diverse Cellular Targets
The thieno[3,2-b]pyridine scaffold has proven to be a foundation for developing ligands that interact with a surprisingly diverse array of cellular targets, extending well beyond protein kinases. This highlights the core's utility in generating probes and potential therapeutics for a wide range of biological systems and diseases.
While kinases remain a primary focus, with targets including VEGFR-2, Src, c-Met, Haspin, and CDKLs, research has expanded to other enzyme families. mdpi.comnih.govnih.gov As noted, derivatives have been developed as potent inhibitors of the bacterial enzyme Enoyl-ACP Reductase (InhA), demonstrating the scaffold's potential in developing anti-infective agents against tuberculosis.
The related thieno[2,3-b]pyridine scaffold, which shares significant structural and chemical similarities, has been used to create compounds that target an even broader range of biomolecules. These include:
Phosphoinositide-specific phospholipase C (pi-PLC) : A key enzyme in signal transduction. nih.gov
Tubulin : Derivatives have been found to interact with the colchicine binding site, disrupting microtubule dynamics, a validated anticancer strategy.
DNA Repair Enzymes : Specifically, tyrosyl DNA phosphodiesterase 1 (TDP1) has been identified as a target.
G Protein-Coupled Receptors (GPCRs) : Including the adenosine A2A receptor.
This polypharmacology, or the ability of a single scaffold to generate ligands for multiple targets, underscores its value in drug discovery. It allows for the exploration of complex diseases and the potential for developing multi-targeting agents. The this compound core provides a robust starting point for these explorations, with its functional groups offering convenient handles for chemical modification to tune selectivity and potency for different biological targets.
Creation of Structurally Diverse Compound Libraries for Chemical Biology
The this compound scaffold is well-suited for the construction of structurally diverse compound libraries, which are essential tools in chemical biology for screening and identifying novel modulators of biological processes. The amenability of the thieno[3,2-b]pyridine core to various chemical transformations allows for the systematic introduction of diversity at multiple positions.
Modern synthetic methodologies are frequently employed to generate these libraries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to synthesize series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the scaffold, starting from a halogenated precursor like methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. mdpi.com
Solution-phase parallel synthesis is another powerful strategy that has been applied to related scaffolds, such as the thieno[3,2-d]pyrimidine core, to rapidly generate focused libraries of compounds. This approach involves the elaboration of a common core structure through a series of reactions where different building blocks are introduced at various steps, allowing for the creation of a large number of distinct molecules in an efficient manner. The key steps often involve the initial construction of the heterocyclic core, followed by substitution and coupling reactions to introduce points of diversity.
These library synthesis efforts are central to diversity-oriented synthesis, a strategy that aims to populate chemical space with structurally diverse and complex molecules. By creating libraries based on the thieno[3,2-b]pyridine scaffold, researchers can perform high-throughput screening to identify "hit" compounds with desired biological activities, which can then be further optimized into potent chemical probes or drug leads.
Fluorescent Thienopyridine Derivatives as Sensor Scaffolds
In addition to its applications in developing therapeutic agents, the thieno[3,2-b]pyridine scaffold has been successfully adapted for the creation of fluorescent molecules, opening avenues for its use in developing sensors and probes for biological imaging and analysis. researchgate.netnih.gov
A notable class of fluorescent derivatives is the thieno[3,2-b]pyridine-5(4H)-ones, which have been synthesized and studied for their photophysical properties. researchgate.netacs.org The fluorescence of these compounds is highly tunable through chemical modification of the core scaffold. The choice and position of functional groups can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. acs.org
Research has shown that the photophysical and biological properties of these derivatives are dependent on the site of substitution. nih.gov Specifically, for thieno[3,2-b]pyridin-5(4H)-one derivatives, introducing an aryl group at the 2-position results in compounds with strong fluorescence. nih.gov In contrast, placing the aryl group at the 3-position leads to derivatives that are non-emissive but exhibit notable antitumor activity. nih.gov This site-dependent modulation highlights the potential of the scaffold for creating dual-function probes that can simultaneously report on their location and exert a biological effect.
The sensitivity of these fluorophores to their environment further enhances their utility as sensor scaffolds. For example, carboxylic acid derivatives of some fluorescent thieno[3,2-b]pyridin-5(4H)-ones exhibit pH-dependent fluorescence, with a gradual increase in emission intensity as the pH increases. acs.org This property could be harnessed to develop fluorescent pH sensors for monitoring cellular compartments or biological processes associated with pH changes. The chemical tractability and tunable photophysical properties of the thieno[3,2-b]pyridine scaffold make it a promising platform for designing novel fluorescent sensors and probes for a wide range of biomedical and chemical applications. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
